4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine

Histamine H2 Receptor Agonist Gastrointestinal Research Receptor Pharmacology

This 4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine (CAS 1861128-96-2) features a privileged 2-aminothiazole scaffold with a unique 4-(1-aminoethyl) substituent critical for selective receptor binding. Unlike generic analogs, this specific substitution preserves target specificity for H2-agonist lead generation, CHK1 inhibitor design, and antibacterial optimization. Procure high-purity (95%) R&D material with batch consistency from verified global suppliers. Secure your supply chain for SAR exploration.

Molecular Formula C6H11N3S
Molecular Weight 157.24
CAS No. 1861128-96-2
Cat. No. B2756197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-aminoethyl)-5-methyl-1,3-thiazol-2-amine
CAS1861128-96-2
Molecular FormulaC6H11N3S
Molecular Weight157.24
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C(C)N
InChIInChI=1S/C6H11N3S/c1-3(7)5-4(2)10-6(8)9-5/h3H,7H2,1-2H3,(H2,8,9)
InChIKeyXMCJIOQLUUPDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Aminoethyl)-5-methyl-1,3-thiazol-2-amine (CAS 1861128-96-2) Procurement & Research Overview


4-(1-Aminoethyl)-5-methyl-1,3-thiazol-2-amine (CAS 1861128-96-2) is a 2-aminothiazole derivative featuring a unique 4-(1-aminoethyl) substituent. This scaffold is recognized as a privileged structure in medicinal chemistry [1], with a well-defined molecular framework amenable to selective functionalization. Its structural similarity to known pharmacophores, such as the H2-receptor agonist Amthamine, suggests potential as a research tool or building block [2]. The compound is available from several commercial suppliers at 95% purity, indicating its accessibility for research purposes .

Why Generic 2-Aminothiazoles Cannot Substitute for 4-(1-Aminoethyl)-5-methyl-1,3-thiazol-2-amine in Research


The biological and chemical activity of 2-aminothiazoles is exquisitely sensitive to the position and nature of substituents. Simple substitutions, such as moving an aminoethyl group from the 4- to the 5-position or altering the alkyl chain, can dramatically alter receptor selectivity and potency. For instance, in a series of H2-receptor agonists, 4- and 5-substituted thiazoles exhibited distinct activity profiles compared to their unsubstituted counterparts [1]. Furthermore, the specific 4-(1-aminoethyl) motif present in this compound provides a unique steric and electronic environment, which is critical for binding interactions and downstream functionalization [2]. Substituting a generic thiazole building block risks losing target specificity and the potential for creating novel, patentable derivatives.

Quantitative Evidence Guide for Selecting 4-(1-Aminoethyl)-5-methyl-1,3-thiazol-2-amine


H2-Receptor Agonist Activity: Benchmarking Against a Closest Analog

This compound is a direct structural analog of Amthamine (2-Amino-5-(2-aminoethyl)-4-methylthiazole), the most potent full histamine H2-receptor agonist in its class [1]. Amthamine demonstrated a pD2 value of 6.21 on the guinea pig right atrium, making it slightly more potent than histamine (pD2 ≈ 6.0) [1]. While direct data for the target compound is not available, this established SAR strongly supports its potential as a high-potency H2-receptor agonist.

Histamine H2 Receptor Agonist Gastrointestinal Research Receptor Pharmacology

Antimicrobial Potential: Comparative MIC Data from 2-Aminothiazole Class

The 2-aminothiazole scaffold is a recognized platform for developing novel antimicrobial agents. A recent study identified compound A33, a 2-aminothiazole analog, which exhibited Minimum Inhibitory Concentrations (MICs) of 0.5-4 μg/mL against 23 Gram-positive bacterial strains, including drug-resistant strains [1]. In contrast, earlier-generation 2-aminothiazole derivatives (e.g., 2a, 2b) demonstrated much weaker activity, with MICs of 250-375 µg/mL [2]. This highlights the critical role of specific substitution patterns in achieving potent activity.

Antimicrobial Antibiotic Adjuvant Drug Discovery

CHK1 Kinase Inhibition: Potency and Selectivity Advantages of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a key component in potent and selective CHK1 inhibitors. Structural optimization in this class has yielded compounds with >100-fold selectivity for CHK1 over CDK2 [1]. A recent derivative (compound 8n) demonstrated potent CHK1 inhibition with an IC50 of 4.25 ± 0.10 nM and excellent antiproliferative activity (IC50 = 42.10 nM against MV-4-11 cells) [2]. These data underscore the scaffold's ability to achieve high potency and selectivity when appropriately substituted.

CHK1 Inhibitor Cancer Therapeutics Kinase Inhibition

Key Research & Application Scenarios for 4-(1-Aminoethyl)-5-methyl-1,3-thiazol-2-amine


Development of Potent and Selective Histamine H2-Receptor Agonists

This compound's structural similarity to Amthamine, a highly potent H2 agonist [1], makes it an ideal starting point for designing and synthesizing a new series of agonists. Researchers can use it to explore structure-activity relationships (SAR) around the 4-position of the thiazole ring, potentially yielding tool compounds for studying gastric acid secretion, cardiac function, or other H2-receptor mediated processes [1].

Synthesis of Next-Generation Antimicrobial Agents and Antibiotic Adjuvants

Given the potent antibacterial activity demonstrated by optimized 2-aminothiazole analogs like A33 [2], this compound can be used as a versatile building block. Its functional groups allow for diverse chemical modifications, enabling the exploration of new chemical space to combat multidrug-resistant Gram-positive bacteria or to act as an adjuvant that enhances the efficacy of existing antibiotics like polymyxin E [2].

Discovery of Selective Checkpoint Kinase 1 (CHK1) Inhibitors for Oncology

The 2-aminothiazole core is a validated scaffold for achieving high selectivity and potency against CHK1, a key target in cancer therapy [3]. This specific compound provides a unique substitution pattern that can be elaborated upon to design novel, patentable CHK1 inhibitors. It serves as a key intermediate in the synthesis of compounds that can disrupt cancer cell cycle checkpoints and enhance the efficacy of DNA-damaging chemotherapeutics [4].

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